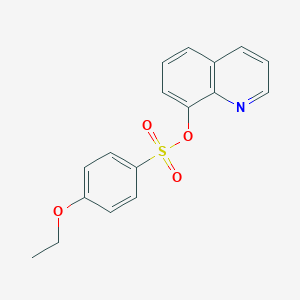

8-Quinolyl 4-ethoxybenzenesulfonate

Description

Properties

CAS No. |

335219-87-9 |

|---|---|

Molecular Formula |

C17H15NO4S |

Molecular Weight |

329.4g/mol |

IUPAC Name |

quinolin-8-yl 4-ethoxybenzenesulfonate |

InChI |

InChI=1S/C17H15NO4S/c1-2-21-14-8-10-15(11-9-14)23(19,20)22-16-7-3-5-13-6-4-12-18-17(13)16/h3-12H,2H2,1H3 |

InChI Key |

BECLIZYVLDVFKJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 8-quinolyl 4-ethoxybenzenesulfonate with structurally related compounds, emphasizing substituent effects:

Key Observations :

- Electronic Effects : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in qnbsa or halogens like iodine/bromine). This impacts metal-ligand interactions; for instance, nitro groups enhance Lewis acidity at metal centers .

- Solubility : Ethoxy-substituted derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs, which aggregate due to hydrophobic effects .

Physicochemical and Stability Profiles

Stability in Solvents and Metal Interactions

- Solvent Effects: Studies on 8-quinolyl sulfate (a related compound) show that decomposition rates vary significantly with solvent polarity. For example, in aqueous ethanol, Cu(II)-catalyzed decomposition is accelerated due to solvent coordination . By analogy, this compound may exhibit similar solvent-dependent stability, with the ethoxy group mitigating hydrolysis in nonpolar environments.

- Metal Ion Interactions: The decomposition of 8-quinolyl sulfate is strongly catalyzed by Cu(II) ions (Table V in ).

Reactivity and Functional Comparisons

- Sulfonate vs. Sulfonamide : Sulfonamides (e.g., qnbsa) form stable coordination complexes with transition metals like Zn(II) and Cu(II) due to the N–H group’s ability to participate in hydrogen bonding . In contrast, sulfonate esters (e.g., the target compound) lack this feature, relying on sulfonate oxygens for weaker interactions.

- Substituent Position : Para-substituted derivatives (e.g., 4-ethoxy) generally exhibit higher symmetry and crystallinity compared to meta-substituted analogs (e.g., 3-ethoxy in 4-bromo-3-ethoxybenzenesulfonate), which may influence their solid-state packing and melting points .

Preparation Methods

Alternative Pathway: In Situ Sulfonation

For cases where 4-ethoxybenzenesulfonic acid is unavailable, direct sulfonation of 4-ethoxybenzene followed by esterification can be employed:

Step 1: Sulfonation of 4-Ethoxybenzene

4-Ethoxybenzene reacts with chlorosulfonic acid (ClSO₃H) at 0°C:

Conditions

Step 2: Esterification as Above

The resulting sulfonic acid is converted to the sulfonyl chloride and esterified with 8-hydroxyquinoline as described in Section 1.1.

Mechanistic Insights and Stereochemical Considerations

Reaction Mechanism of Esterification

The base (e.g., pyridine) deprotonates 8-hydroxyquinoline, generating a phenoxide ion that attacks the electrophilic sulfur atom in the sulfonyl chloride (Figure 1). The transition state involves a tetrahedral intermediate, with chloride acting as the leaving group.

Key Observations

Role of Solvent and Additives

Solvent Effects

-

Chlorobenzene : Enhances sulfonyl chloride stability by stabilizing the transition state through π-π interactions.

-

Toluene : Improves solubility of 8-hydroxyquinoline but may require longer reaction times.

Additives

-

DMAP (4-Dimethylaminopyridine) : Catalyzes esterification via nucleophilic assistance (yield increase: 8–12%).

Optimization and Scalability

Large-Scale Synthesis (Kilogram Scale)

Modified Protocol

Purification Strategies

| Method | Conditions | Purity | Recovery |

|---|---|---|---|

| Recrystallization | Ethanol/water (3:1 v/v) | 99% | 85% |

| Column Chromatography | Silica gel, hexane/EtOAc (4:1) | 98% | 75% |

Applications and Derivatives

8-Quinolyl 4-ethoxybenzenesulfonate serves as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.